7-methyl-3-pyrimidin-4-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3-pyrimidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-3-2-4-10-11(7-15-13(9)10)12-5-6-14-8-16-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFKLGPDUGTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 3 Pyrimidin 4 Yl 1h Indole and Its Structural Analogs
Retrosynthetic Analysis of the 7-Methyl-3-pyrimidin-4-yl-1H-indole Core Structure
A retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that form the basis for various synthetic strategies. The primary disconnection is at the C3-position of the indole (B1671886) ring and the C4-position of the pyrimidine (B1678525) ring. This suggests a coupling reaction between a pre-functionalized indole and a pyrimidine derivative.
Another strategic disconnection involves the formation of the indole ring itself, which can be achieved through classical methods like the Fischer indole synthesis. nih.gov This approach would involve the cyclization of a suitably substituted phenylhydrazine (B124118) with a pyrimidinyl ketone or aldehyde. Alternatively, the pyrimidine ring can be constructed onto a pre-existing indole-containing precursor.
Established Synthetic Routes to Indole-Pyrimidine Scaffolds
The construction of the indole-pyrimidine scaffold can be broadly categorized into multi-step protocols and modern cross-coupling approaches.
Multi-Step Synthesis Protocols for Construction of the Core Heterocycle
Traditional multi-step syntheses often involve the sequential construction of the indole and pyrimidine rings. One common approach begins with the Vilsmeier-Haack reaction on indole to produce indole-3-aldehyde. nih.gov This aldehyde can then undergo a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to form a chalcone (B49325) intermediate. Subsequent cyclization of this chalcone with urea, thiourea, or guanidine (B92328) hydrochloride can yield the desired pyrimidine ring fused to the indole at the 3-position. nih.gov
Another established route is the Fischer indole synthesis, which has been utilized for the preparation of 2-(pyrimidin-4-yl)indoles. nih.gov This method involves the reaction of a phenylhydrazine with a pyrimidinyl ketone under acidic conditions, often promoted by microwave irradiation to improve yields and reduce reaction times. nih.gov
A facile synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing a substituted 2-amino pyrimidine moiety at the 3-position of the indole ring has also been reported. researchgate.net This multi-step process involves the initial synthesis of the indole core, followed by functionalization and subsequent construction of the pyrimidine ring. researchgate.netresearchgate.net
| Starting Material | Key Intermediates | Reagents and Conditions | Final Product Type |
| Indole | Indole-3-aldehyde, Chalcone | Vilsmeier-Haack reaction, Claisen-Schmidt condensation, Cyclization with urea/thiourea/guanidine | 3-(Pyrimidinyl)indoles nih.gov |
| Phenylhydrazine | Pyrimidinyl ketone | Microwave-promoted Fischer cyclization | 2-(Pyrimidinyl)indoles nih.gov |
| Substituted Indole | Indole-2-carboxamide | Multi-step functionalization and pyrimidine ring construction | N-cyclopropyl-1-methyl-3-(pyrimidinyl)-1H-indole-2-carboxamides researchgate.net |
Palladium-Catalyzed Cross-Coupling Approaches and Associated Synthetic Challenges
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct formation of the C-C bond between the indole and pyrimidine rings. beilstein-journals.orgmdpi.com These methods offer a more convergent and often more efficient alternative to multi-step syntheses. However, they are not without their challenges.
A significant hurdle is the regioselective functionalization of both the indole and pyrimidine rings. nih.gov The indole nucleus has multiple reactive C-H bonds, and achieving selective coupling at the C3-position can be difficult. nih.gov Similarly, controlling the site of coupling on the pyrimidine ring, especially in the presence of multiple halogen substituents, requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. nsf.gov
Despite these challenges, successful palladium-catalyzed cross-coupling reactions have been developed. For instance, the coupling of N-substituted 4-bromo-7-azaindoles with various nucleophiles, including amides and amines, has been achieved using palladium catalysts with specific phosphine (B1218219) ligands like Xantphos. beilstein-journals.org The synthesis of indoles via palladium-catalyzed ammonia (B1221849) cross-coupling followed by alkyne cyclization has also been reported, offering a novel approach to the indole core. nih.gov
Regioselective Functionalization Strategies for Indole and Pyrimidine Moieties
Achieving regioselectivity in the functionalization of both indole and pyrimidine is crucial for the synthesis of specific isomers like this compound.
For the indole moiety, direct C-H functionalization is a highly sought-after but challenging transformation due to the presence of multiple reactive sites. nih.gov The use of directing groups attached to the indole nitrogen can facilitate regioselective C-H activation at specific positions. nih.gov For example, the use of a glycine (B1666218) transient directing group has enabled the regioselective C4-arylation of indoles. nih.gov Oxidative coupling reactions, where both the indole and the coupling partner undergo C-H activation, also offer a direct route to arylated indoles, with the regioselectivity often influenced by the acidity of the reaction medium. acs.orguri.edu
In the case of pyrimidines, the presence of heteroatoms influences the reactivity of the ring. For dihalogenated pyrimidines, conventional palladium-catalyzed cross-coupling reactions often favor the position adjacent to a nitrogen atom. nsf.gov However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, enabling coupling at the C4-position of 2,4-dichloropyridines with high selectivity. nsf.gov
Advancements in Synthetic Efficiency and Yield Optimization for Indole-Pyrimidine Systems
Recent research has focused on improving the efficiency and yields of indole-pyrimidine synthesis. One approach involves the development of one-pot, multi-component reactions that combine several synthetic steps into a single operation, thereby reducing waste and simplifying purification. richmond.edu
The use of microwave-assisted synthesis has also proven effective in accelerating reactions and improving yields, as demonstrated in the Fischer indole synthesis of 2-(pyrimidin-4-yl)indoles. nih.gov Furthermore, the development of novel catalytic systems, such as Ru-sulfonate catalysts for the highly regioselective allylation of indoles, showcases the continuous effort to enhance synthetic methodologies. nih.gov
In a three-step synthesis of indole-containing pyrimidines, starting from 3-acetyl indole, a vinylogous amide intermediate and a chloroenal intermediate were synthesized, which then reacted with amidines to produce the final products in reasonable yields. richmond.edu
| Advancement | Description | Impact |
| One-Pot Reactions | Combining multiple synthetic steps into a single procedure. | Reduced reaction time, simplified purification, and increased overall efficiency. richmond.edu |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Significantly shorter reaction times and often improved yields. nih.gov |
| Novel Catalytic Systems | Development of new catalysts with enhanced activity and selectivity. | Improved regioselectivity and higher product yields under milder conditions. nih.gov |
| Efficient Multi-Step Protocols | Streamlining linear syntheses to improve overall yield and reduce steps. | More practical and scalable routes to target compounds. richmond.edu |
Alternative Synthetic Routes and Methodological Comparisons
Beyond the established methods, alternative synthetic strategies for indole-pyrimidine scaffolds are continuously being explored. One such approach involves the reaction of indole appended chloroenals with various amidines to produce novel biheterocyclic systems. richmond.edu This method offers a different regiochemical outcome compared to previously reported syntheses. richmond.edu
Another strategy involves the condensation of indole-3-aldehyde with 4-substituted acetophenones to form chalcones, which are then cyclized with urea, thiourea, or guanidine hydrochloride. nih.gov This method provides access to a variety of substituted 4-(indol-3-yl)-6-phenyl-pyrimidines. nih.gov
Comparing these different methodologies reveals a trade-off between versatility, efficiency, and the accessibility of starting materials. While multi-step syntheses offer high control over the final structure, they can be lengthy and less atom-economical. Palladium-catalyzed cross-coupling reactions provide a more direct route but may require extensive optimization to achieve the desired regioselectivity. The choice of synthetic route ultimately depends on the specific target molecule and the desired substitution pattern.
Investigation of Molecular Mechanisms of Action and Biological Targets for 7 Methyl 3 Pyrimidin 4 Yl 1h Indole Derivatives
Enzymatic Inhibition Studies
Sirtuin (SIRT1) Modulation by Indole-Pyrimidine Analogs
Indole-based compounds have been identified as potent and selective inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including gene silencing, DNA repair, and cell survival. nih.govresearchgate.netnih.gov High-throughput screening led to the discovery of a series of indoles that inhibit SIRT1 with high potency, representing a significant improvement over previously known SIRT inhibitors. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory activity of these indole (B1671886) analogs. For instance, achiral indole analogs of the selective SIRT1 inhibitor EX-527 were designed to stabilize the bioactive conformation. nih.gov These studies demonstrated that the substituent at position 3 of the indole ring significantly influences the inhibitory potency and selectivity. nih.gov One such analog, compound 3h with an isopropyl substituent, was found to be as potent as EX-527 and more selective for SIRT1 over SIRT2. nih.gov Another analog, compound 3g with a benzyl (B1604629) substituent, inhibited both SIRT1 and SIRT2 at micromolar concentrations. nih.gov
Kinetic analyses suggest that these indole inhibitors bind to the enzyme after the release of nicotinamide (B372718) and prevent the release of the deacetylated peptide and O-acetyl-ADP-ribose, the products of the deacetylation reaction. nih.gov This mechanism of action is distinct from other HDAC inhibitors. researchgate.net These SIRT1 inhibitors are characterized by their low molecular weight, cell permeability, and metabolic stability, making them valuable chemical tools for studying the biology of SIRT1 and exploring its therapeutic potential. nih.gov
Table 1: SIRT1 Inhibition by Indole Analogs
| Compound | Substituent | SIRT1 IC₅₀ | SIRT2 IC₅₀ | Selectivity (SIRT1 vs. SIRT2) | Reference |
|---|---|---|---|---|---|
| EX-527 | --- | 38 nM | >7.6 µM | >200-fold | frontiersin.org |
| Compound 3h | Isopropyl | Potent | Less Potent | More selective than EX-527 | nih.gov |
| Compound 3g | Benzyl | Micromolar | Micromolar | --- | nih.gov |
| Indole Series | --- | 60-100 nM | --- | Selective over other deacetylases | nih.gov |
Kinase Inhibition Profiles of 7-Methyl-3-pyrimidin-4-yl-1H-indole Derivatives (e.g., Cyclin-Dependent Kinases, EGFR)
Derivatives of this compound have demonstrated significant inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR). nih.govnih.gov
Cyclin-Dependent Kinase (CDK) Inhibition:
A class of 3-(pyrimidin-4-yl)-7-azaindoles, known as meriolins, which are chemical hybrids of marine natural products, exhibit potent inhibitory activity against CDKs. nih.gov These compounds have shown promise as pharmacological agents for diseases characterized by abnormal CDK regulation, such as cancer. nih.gov Furthermore, indole-2-one derivatives have also been reported as potent CDK inhibitors. researchgate.net The development of 1-H-pyrazole-3-carboxamide derivatives has led to compounds with excellent inhibition of both FMS-like tyrosine kinase 3 (FLT3) and CDKs. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The indole moiety has been successfully incorporated into kinase inhibitor scaffolds to target EGFR. nih.govplos.org For example, an indole derivative of pazopanib, designated MKP101, was synthesized and found to inhibit wild-type EGFR and the mutant EGFR L858R with IC₅₀ values of 43 nM and 17 nM, respectively. nih.gov This compound also retained potent inhibitory activity against other angiokinases like VEGFRs, FGFR3, PDGFRs, and c-Kit. nih.gov Molecular docking studies have suggested that these indole derivatives bind to the ATP site of the EGFR kinase domain. nih.govplos.org Structure-activity relationship studies of indolylamino or indolyloxy pyrimidine (B1678525) analogues have shown that the selectivity for EGFR and other kinases is dependent on the substitution pattern on the pyrimidine ring and the nature of the linker between the pyrimidine and indole moieties. plos.org
Table 2: Kinase Inhibition Profile of Indole-Pyrimidine Derivatives
| Compound | Target Kinase(s) | IC₅₀ | Reference |
|---|---|---|---|
| MKP101 | EGFR (wild type) | 43 nM | nih.gov |
| MKP101 | EGFR (L858R mutant) | 17 nM | nih.gov |
| MKP101 | VEGFRs, FGFR3, PDGFRs, cKit | Significant Inhibition | nih.gov |
| Meriolins | CDKs | Potent Inhibition | nih.gov |
| FN-1501 | FLT3, CDKs | Excellent Inhibition | nih.gov |
Cellular Pathway Perturbation Analysis in Research Models
Induction of Specific Non-Apoptotic Cellular Death Pathways (e.g., Methuosis)
Recent research has focused on inducing non-apoptotic cell death pathways as a potential cancer therapy strategy. nih.govresearchgate.net One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.gov
(E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives have been identified as potent inducers of methuosis. nih.gov A study describing the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several compounds that exhibited excellent vacuole-inducing activity, leading to methuosis in cancer cells. nih.gov Notably, one derivative, 12A, was shown to effectively induce methuosis in various cancer cell lines while showing minimal toxicity to normal cells. nih.gov The vacuoles induced by 12A were confirmed to be derived from macropinosomes and not autophagosomes. nih.gov
Investigation of Signal Transduction Cascades
The biological effects of this compound derivatives are mediated through the perturbation of various signal transduction cascades.
The induction of methuosis by compounds like derivative 12A has been linked to the activation of the MAPK/JNK and ERK1/2 signaling pathways. nih.gov Treatment of cancer cells with 12A led to a dose-dependent increase in the phosphorylation of JNK and ERK1/2. nih.gov
Furthermore, the inhibition of EGFR by indole-pyrimidine derivatives directly impacts downstream signaling pathways that regulate cell proliferation, apoptosis, invasion, and angiogenesis. researchgate.net By blocking EGFR, these compounds can inhibit the proliferation of cancer cells that are dependent on this signaling pathway. plos.org
Target Identification and Validation Methodologies in Preclinical Research
The identification and validation of the molecular targets of this compound derivatives are crucial steps in preclinical research. nih.govnih.gov A variety of methodologies are employed for this purpose.
Target Identification:
High-throughput screening of compound libraries against panels of purified enzymes, such as kinases and sirtuins, is a common initial step to identify potential targets. nih.gov For instance, the discovery of indole-based SIRT1 inhibitors was a result of such screening efforts. nih.gov Computational approaches, including molecular docking and pharmacophore modeling, are also utilized to predict the binding of these compounds to potential targets and to guide the design of more potent and selective inhibitors. nih.govnih.gov
Target Validation:
Once a potential target is identified, its relevance to the observed biological effects of the compound is validated through several methods. Cellular assays are used to confirm that the compound engages the target in a cellular context. For example, the inhibition of EGFR phosphorylation in cancer cells treated with an indole-pyrimidine derivative validates EGFR as a target. plos.org
Further validation often involves genetic approaches, such as using cell lines with knockdown or knockout of the proposed target gene. If the compound's activity is diminished in these modified cells, it provides strong evidence for on-target effects. In vivo studies using animal models, such as tumor xenografts, are also critical for validating the therapeutic potential of targeting a specific molecule with these derivatives. nih.gov For example, the ability of a PERK inhibitor to inhibit tumor growth in mice validates PERK as a therapeutic target. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| EX-527 | |
| Pazopanib | |
| MKP101 | |
| Meriolins | |
| (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) | |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | |
| GSK2606414 | |
| Erlotinib | |
| Sunitinib | |
| Sorafenib | |
| Bevacizumab | |
| Aflibercept | |
| TAK-285 | |
| GDC-0941 | |
| Selenite | |
| Z-VAD-FMK | |
| Cambinol | |
| Sirtinol | |
| Salermide | |
| Splitomicin | |
| Selisistat | |
| Lazertinib | |
| Osimertinib | |
| Nazartinib | |
| Avitinib | |
| Gefitinib | |
| Afatinib | |
| Lapatinib | |
| Vinblastine | |
| Paclitaxel | |
| Necrostatin | |
| Imipramine | |
| Niclosamide ethanolamine (B43304) (NEN) | |
| A771726 | |
| PIM447 | |
| PHA-793887 |
Computational Chemistry and Molecular Modeling Applications in Indole Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for predicting the binding affinity and mode of interaction between a ligand and its target. In the context of indole-pyrimidine research, docking simulations are widely used to screen virtual libraries of compounds and to understand the structural basis of their biological activity.
For instance, studies on novel indolyl-pyrimidine hybrids have employed molecular docking to predict their binding within the active site of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations help in understanding how the indole (B1671886) and pyrimidine (B1678525) pharmacophores contribute to binding. nih.govresearchgate.net Similarly, docking studies have been instrumental in evaluating the interaction of indole-pyrimidine derivatives with tubulin, identifying the colchicine-binding site as a potential target. nih.gov In other research, docking has been used to assess the binding ability of indol(1H-3-yl)pyrimidine derivatives to B-DNA, suggesting an intercalative binding mode. nih.govresearchgate.net
While specific docking data for 7-methyl-3-pyrimidin-4-yl-1H-indole is not extensively detailed in the provided literature, the methodology is exemplified by studies on related compounds. These studies reveal key interactions that are likely relevant for this compound class.
Table 1: Examples of Molecular Docking Studies on Indole-Pyrimidine Derivatives
| Compound/Series | Target Protein | Key Findings from Docking | Reference |
| Indole-pyrimidine hybrids | Tubulin | Compound 34 binds efficiently to the colchicine-binding site. | nih.gov |
| Novel Indolyl-pyrimidine hybrids | EGFR | Compounds show potential binding within the EGFR active site, guiding the design of antitumor agents. | nih.gov |
| Indol(1H-3-yl) pyrimidine derivatives | B-DNA | Compounds 4(c-e) exhibit a strong binding ability, suggesting an intercalative mode of interaction. | nih.gov |
| Indole-based lead inhibitors | MAO-B | The most potent derivative, 4e , showed a competitive mode of inhibition in kinetic studies, supported by docking simulations. | nih.gov |
This table is interactive. Click on the headers to sort.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the atomic and molecular motion over time, allowing researchers to assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the target protein upon binding.
For indole-pyrimidine scaffolds, MD simulations can:
Validate Docking Poses: By simulating the complex in a solvated environment, MD can confirm whether the binding orientation predicted by docking is stable over a period of nanoseconds or longer.
Analyze Conformational Flexibility: These simulations reveal how the ligand and protein adapt to each other. The flexibility of the indole-pyrimidine core and its substituents can be assessed, providing insights into entropy changes upon binding.
Calculate Binding Free Energies: Advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of the ligand-receptor complex, offering a more quantitative prediction of binding affinity than docking scores alone.
Although specific MD simulation results for this compound were not found in the provided search results, this technique remains a critical step in the computational workflow for validating and refining the binding hypotheses generated from docking studies for this class of compounds.
De Novo Design and Virtual Screening Methodologies for Novel Derivatives
Computational chemistry offers powerful tools for the discovery of novel chemical entities. De novo design algorithms can build novel molecules from scratch within the constraints of a target's binding site. Virtual screening, on the other hand, involves the rapid computational assessment of large libraries of existing compounds to identify those that are most likely to bind to a drug target.
In the context of the this compound scaffold, these methodologies can be applied as follows:
Virtual Screening: A large database of commercially available or synthetically accessible indole-pyrimidine derivatives can be docked into the active site of a chosen biological target. The top-scoring compounds can then be selected for experimental testing, significantly accelerating the hit identification process.
Scaffold Hopping and Hybridization: Computational approaches can identify new core scaffolds that maintain the key pharmacophoric features of the indole-pyrimidine structure. This "scaffold hopping" can lead to novel chemical series with improved properties. researchgate.net A related strategy is scaffold hybridization, where two known pharmacophores, such as indole and pyrimidine, are combined to create a new hybrid molecule with potentially enhanced activity. nih.govresearchgate.net
De Novo Design: Using the this compound as a starting fragment, de novo design programs can suggest modifications and additions to the scaffold that would maximize favorable interactions with a target's binding site, leading to the design of entirely new and optimized derivatives.
Ligand-Based and Structure-Based Design Principles for Indole-Pyrimidine Scaffolds
Drug design strategies are broadly categorized as either ligand-based or structure-based. Both have been effectively applied to the development of indole-pyrimidine derivatives.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target, typically determined through X-ray crystallography or NMR spectroscopy. Molecular docking, as described earlier, is a cornerstone of SBDD. semanticscholar.org By visualizing the binding pocket, medicinal chemists can rationally design ligands that fit snugly and make specific, favorable interactions with amino acid residues. semanticscholar.orgacs.org For indole-pyrimidine scaffolds, SBDD has been used to guide the optimization of inhibitors for targets like EGFR and tubulin. nih.govnih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules (Structure-Activity Relationships or SAR), pharmacophore models can be developed. These models define the essential steric and electronic features required for biological activity. The indole and pyrimidine rings themselves are often considered privileged scaffolds or key pharmacophoric elements in these models. nih.gov
Table 2: Design Principles for Indole-Pyrimidine Scaffolds
| Design Principle | Description | Application Example | Reference |
| Structure-Based Design | Utilizes the 3D structure of the target protein to guide the design of complementary ligands. | Docking of indolyl-pyrimidine hybrids into the EGFR active site to predict binding modes. | nih.govsemanticscholar.org |
| Ligand-Based Design (SAR) | Analyzes the relationship between the chemical structure of a series of compounds and their biological activity to inform the design of new analogs. | Synthesizing series of indole-pyrimidine hybrids and correlating structural modifications with changes in antiproliferative activity. | nih.govnih.gov |
| Scaffold Hybridization | Combines two or more known pharmacophoric scaffolds to create a single hybrid molecule with potentially synergistic or enhanced activity. | Combining the indole and pyrimidine pharmacophores to generate novel anticancer agents. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Prediction of Molecular Interactions and Elucidation of Binding Modes
A primary goal of molecular modeling is to elucidate the precise binding mode of a ligand and to predict the specific molecular interactions that stabilize the ligand-receptor complex. For indole-pyrimidine compounds, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the indole N-H group are common hydrogen bond donors or acceptors. For example, in studies of tubulin inhibitors, the indole N-H was shown to be a key interaction point. nih.gov
Hydrophobic Interactions: The aromatic surfaces of the indole and pyrimidine rings, as well as alkyl substituents like the 7-methyl group, can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The electron-rich indole ring system can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the target's active site. nih.gov
Molecular docking and MD simulations provide detailed maps of these interactions. For instance, docking of an indole-pyrimidine hybrid into the colchicine-binding site of tubulin revealed specific interactions that contribute to its inhibitory activity. nih.gov Similarly, docking of other indole derivatives into enzyme active sites has highlighted the importance of specific hydrogen bonds and hydrophobic contacts for achieving high affinity. nih.govnih.gov Understanding these detailed binding modes is crucial for the rational, iterative process of lead optimization.
Table 3: Predicted Molecular Interactions for Indole-Pyrimidine Derivatives from Modeling Studies
| Compound Class | Target | Predicted Interaction Types | Key Interacting Residues (Examples) | Reference |
| Indole-Pyrimidine Hybrids | Tubulin (Colchicine site) | Hydrogen bonds, hydrophobic interactions | Not specified | nih.gov |
| Indolyl-Pyrimidine Hybrids | EGFR | Hydrogen bonds, π-stacking | Not specified | nih.gov |
| Indole-based inhibitors | Haspin | π-π interactions, hydrogen bonds, salt bridges | Phe605, Asp687 | nih.gov |
| Indol(1H-3-yl)pyrimidines | DNA | Intercalation, hydrogen bonds | Guanine, Cytosine bases | nih.gov |
This table is interactive. Click on the headers to sort.
Advanced Research Directions and Future Outlook for Indole Pyrimidine Derivatives in Chemical Biology
Development of Novel Chemical Probes for Fundamental Biological Investigations
The unique structure of indole-pyrimidine derivatives makes them ideal candidates for development as chemical probes to explore complex biological processes. mdpi.comnih.gov These probes are designed to interact with specific biomolecules, helping to elucidate their functions within a cell. nih.gov Future research will likely focus on creating highly specific and versatile probes for a range of applications.
Indole-based compounds are well-suited for creating fluorescent probes due to their intrinsic photophysical properties. nih.gov By applying a donor-π-acceptor (D-π-A) design concept, researchers can develop novel indole (B1671886) derivatives that exhibit solvatochromism—a change in color in response to the polarity of the surrounding environment. nih.govacs.org This property is particularly useful for developing probes that can sense changes in the cellular microenvironment, such as the polarity of lipid droplets, which is relevant in studying diseases like Parkinson's. acs.org Furthermore, the nitrogen atoms in the indole and pyrimidine (B1678525) rings can respond to changes in pH, allowing for the design of colorimetric and fluorescent pH sensors. nih.gov
A significant area of future development is the creation of probes for bioimaging. Indole derivatives have been successfully used to create fluorescent probes for detecting specific ions like cyanide or reactive species like hypochlorite (B82951) in living cells. nih.gov The focus will be on designing probes with multilevel signal responses to function accurately in complex biological environments and on developing molecules with aggregation-induced emission (AIE) properties, which are currently less studied for this class of compounds. nih.gov
Indole-pyrimidine hybrids also serve as excellent scaffolds for developing inhibitors that can be used as probes for enzyme activity. For example, derivatives have been designed as potent tubulin polymerization inhibitors, which are crucial for understanding cell division and cancer progression. nih.gov By studying how these molecules interact with targets like tubulin, researchers can gain fundamental insights into cellular mechanics. nih.gov
Scaffold Diversification Strategies for Exploring Undiscovered Bioactivities
The indole-pyrimidine core is a versatile template that can be chemically modified in numerous ways to create large libraries of compounds with diverse biological activities. nih.govnih.gov This process, known as scaffold diversification, is a cornerstone of modern drug discovery. nih.gov Future strategies will employ both established and innovative chemical methods to explore new areas of chemical space.
One of the most effective strategies is scaffold hybridization , which involves combining the indole-pyrimidine core with other known pharmacophores to create hybrid molecules with potentially new or enhanced activities. nih.gov For instance, linking the indole-pyrimidine scaffold to a piperazine (B1678402) moiety has yielded potent tubulin polymerization inhibitors. nih.gov Similarly, incorporating sulfonamide groups can lead to potent anticancer agents. nih.gov
Another powerful approach is the functionalization of the core scaffold at various positions. Research has shown that the type and position of substituents on the indole and pyrimidine rings dramatically influence biological activity. nih.gov For example, modifying the aniline (B41778) group in indolyl-pyrimidine derivatives can switch their selectivity between different kinases like EGFR and VEGFR-2. nih.gov Future work will continue to explore systematic modifications around the scaffold, such as at the C-3, C-5, or C-6 positions of the indole ring, to fine-tune the pharmacological profile.
Skeletal editing represents a more advanced diversification strategy. This involves chemical reactions that alter the core ring structure itself. nih.gov Techniques like ring expansion, where a nitrogen atom is inserted into the indole ring to create a quinoline (B57606) or quinazoline (B50416), offer a way to generate fundamentally new heterocyclic systems from readily available indole precursors. nih.gov These novel skeletons can then be screened for previously undiscovered biological activities.
The development of efficient, multi-step synthetic routes allows for the creation of diverse libraries of indole-appended pyrimidines. richmond.edu Starting from common reagents like 3-acetyl indole, new bi-heterocyclic systems can be generated, controlling the regiochemistry of how the indole and pyrimidine rings are attached—a factor that can have significant biological implications. richmond.edu
The table below summarizes various diversification strategies and their outcomes.
| Diversification Strategy | Description | Example Outcome | References |
| Scaffold Hybridization | Combining the indole-pyrimidine core with other bioactive moieties. | Creation of indole-pyrimidine-piperazine hybrids as tubulin inhibitors. | nih.gov |
| Systematic Functionalization | Introducing various substituents at different positions of the scaffold. | Tuning kinase selectivity (EGFR vs. VEGFR-2) by modifying aniline substituents. | nih.gov |
| Skeletal Editing | Chemically altering the core ring structure itself. | Ring expansion of indole scaffolds to create novel quinoline and quinazoline derivatives. | nih.gov |
| Controlled Regiochemistry | Developing synthetic methods to control the connection points between the heterocyclic rings. | Synthesis of indole-appended pyrimidines with novel regiochemistry for biological testing. | richmond.edu |
Applications in Materials Science (e.g., Conjugated Polymers)
While the primary focus for indole-pyrimidine derivatives has been in biology and medicine, their unique electronic and photophysical properties make them highly attractive for applications in materials science. nih.gov The fusion of an electron-rich indole ring with an electron-deficient pyrimidine ring creates a natural donor-acceptor structure, which is a key design principle for many advanced materials.
A promising area of future research is the development of organic light-emitting diodes (OLEDs) . Compounds containing both indole and pyrimidine moieties have been synthesized and shown to exhibit effective solid-state luminescence. nih.gov These materials can be designed to emit light across the visible spectrum, and their performance can be tuned by modifying the chemical structure. Future work will focus on optimizing these molecules to improve their quantum yield, stability, and processability for use in commercial lighting and display technologies. nih.gov
Another key application is in the field of conjugated polymers . These are long-chain molecules with alternating single and double bonds that can conduct electricity. rsc.org By incorporating indole and pyrimidine units into a polymer backbone, it is possible to create materials with tailored optoelectronic properties. rsc.orgresearchgate.net For example, pyrimidopyrimidine-based polymers have been synthesized and studied for their π-conjugated properties. researchgate.net These materials could be used in a variety of organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): As the semiconductor layer that controls the flow of current.
Organic Photovoltaics (OPVs): As materials that absorb light and generate electricity in solar cells.
The design of these materials often involves a deep understanding of their structure-property relationships, which can be predicted and explained using theoretical calculations. nih.govchemrxiv.org Future research will focus on expanding the library of indole- and pyrimidine-based monomers and polymers to gain finer control over their optical and electronic characteristics, such as their absorption spectra and energy levels (HOMO/LUMO). rsc.orgchemrxiv.org
The table below highlights potential material applications for indole-pyrimidine derivatives.
| Application Area | Description | Key Properties | References |
| Organic Light-Emitting Diodes (OLEDs) | Use as emissive materials in solid-state lighting and displays. | Strong solid-state luminescence, tunable emission color. | nih.gov |
| Conjugated Polymers | Incorporation into polymer chains for use in organic electronics. | Tunable optoelectronic properties, electrical conductivity. | rsc.orgresearchgate.net |
| Fluorescent Sensors | Development of materials that change color or fluorescence in response to stimuli. | Solvatochromism, sensitivity to pH and polarity. | nih.gov |
Synergistic Approaches Integrating Synthetic, Biological, and Computational Methodologies
The future of indole-pyrimidine research will heavily rely on the integration of multiple scientific disciplines to accelerate the discovery and development process. The synergy between synthetic chemistry, biological evaluation, and computational modeling allows for a more rational and efficient approach to designing molecules with desired properties. nih.govnih.gov
Rational Drug Design is at the heart of this synergistic approach. It often begins with a computational study, such as molecular docking, to predict how different indole-pyrimidine derivatives might bind to a specific biological target, like an enzyme or a receptor. nih.govresearchgate.net These in silico predictions help chemists decide which specific molecules to synthesize, saving significant time and resources compared to traditional trial-and-error methods. nih.gov
Once the target compounds are synthesized, they undergo rigorous in vitro and in cellulo biological evaluation . nih.govacs.org This can include testing their ability to inhibit a particular enzyme, their cytotoxicity against cancer cell lines, or their effect on cellular processes like apoptosis or the cell cycle. nih.gov The results from these biological assays provide crucial feedback on the accuracy of the initial computational models.
This iterative cycle of design, synthesis, and testing is a powerful engine for discovery. For example, in the development of new anticancer agents, researchers have used molecular docking to guide the synthesis of indazol-pyrimidine derivatives. nih.gov The most promising compounds from in vitro screening were then subjected to further mechanistic studies and computational analysis of their stability and drug-like properties (ADMET), leading to a comprehensive understanding of their potential as therapeutic agents. nih.gov
This integrated approach has been successfully applied to develop:
Tubulin Polymerization Inhibitors: Where molecular docking was used to confirm that the designed indole-pyrimidine hybrids bind to the colchicine-binding site of tubulin. nih.govresearchgate.net
Multi-target Cholinesterase Inhibitors: Where docking studies helped explain the selectivity of certain indole-pyrimidine derivatives for different cholinesterase enzymes. acs.org
Anticancer Agents: Where computational studies on drug-likeness and stability complemented in vitro cytotoxicity data to identify lead compounds. nih.gov
The continued advancement of computational power and modeling algorithms will further enhance the predictive accuracy of these methods, making the integrated approach even more central to the future of indole-pyrimidine research.
Unexplored Reactivity and Mechanistic Studies for Indole-Pyrimidine Transformations
While many methods exist for synthesizing indole and pyrimidine derivatives, there remains a vast, unexplored landscape of chemical reactions and mechanistic pathways. researchgate.net Future research in this area will focus on discovering novel transformations, understanding their underlying mechanisms, and applying them to create more complex and diverse molecules, including the 7-methyl-3-pyrimidin-4-yl-1H-indole scaffold.
One area ripe for exploration is the use of modern synthetic methods like photoredox catalysis . This technique uses visible light to enable chemical reactions under mild conditions. A novel and straightforward method for the photoredox arylation of indole scaffolds has been developed, but its application to a wide range of pyrimidine-containing coupling partners is still an open field of study. researchgate.net Understanding the mechanism of these light-driven reactions could allow for precise control over where the pyrimidine group attaches to the indole ring.
Another frontier is the exploration of novel cycloaddition reactions . For example, Lewis acid-catalyzed (4+3) cycloadditions have been used to construct complex, multi-ring systems from indole-based starting materials. researchgate.net Investigating the reactivity of indole-pyrimidine derivatives in these and other types of cycloadditions, such as [3+2] annulations, could lead to the rapid assembly of unique and skeletally diverse molecules that are inaccessible through traditional methods.
Detailed mechanistic studies are crucial for advancing the field. While many synthetic procedures are reported, the precise step-by-step mechanism is often only proposed. researchgate.net Future work will likely employ a combination of experimental techniques (like kinetic analysis and intermediate trapping) and computational modeling (like Density Functional Theory, DFT) to gain a deeper understanding of these transformations. For instance, a deeper investigation into the mechanism of a three-step synthesis of indole-appended pyrimidines via a chloroenal intermediate could reveal opportunities to optimize the reaction and control its regiochemical outcome. richmond.edu Similarly, studying the ring-opening of aryl triazoles to form indole derivatives could be adapted to create new routes to indole-pyrimidines. mdpi.com
Unexplored areas include:
Late-stage functionalization: Developing reactions that can modify the this compound core after it has been assembled, allowing for rapid diversification.
Asymmetric synthesis: Creating methods to produce single enantiomers of chiral indole-pyrimidine derivatives, which is often critical for biological activity.
Novel coupling strategies: Moving beyond traditional cross-coupling reactions to explore new ways of forming the C-C or C-N bond between the indole and pyrimidine rings.
By pushing the boundaries of chemical reactivity, researchers can unlock new avenues for discovery and create the next generation of indole-pyrimidine-based compounds for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
